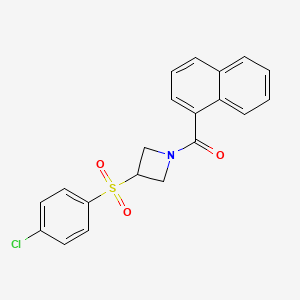

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3S/c21-15-8-10-16(11-9-15)26(24,25)17-12-22(13-17)20(23)19-7-3-5-14-4-1-2-6-18(14)19/h1-11,17H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHYPBDUMSUWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of Azetidine Ring: Starting from a suitable azetidine precursor, the azetidine ring can be formed through cyclization reactions.

Naphthalene Attachment: The final step involves the coupling of the sulfonylated azetidine with a naphthalene derivative, possibly through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or naphthalene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated or desulfonylated derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including those similar to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone. These compounds exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antidiabetic Potential

- Neuropharmacological Effects

Synthesis and Characterization

The synthesis of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Nucleophilic Substitution: The introduction of the sulfonamide group onto the azetidine ring.

- Coupling Reactions: Formation of the naphthalene moiety through coupling reactions that can be optimized for yield and purity.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm the structure and purity of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the biological evaluation of similar compounds:

- A study demonstrated that derivatives with sulfonamide groups exhibited broad-spectrum antimicrobial activity, suggesting that modifications to the core structure can enhance efficacy .

- Another research highlighted the potential neuroprotective effects of related compounds in animal models, indicating that these derivatives could be explored further for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and azetidine groups could play key roles in these interactions, affecting the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Naphthalen-1-yl Methanone Cores

Several compounds share the naphthalen-1-yl methanone scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Key Observations :

- The target compound’s sulfonylazetidine group introduces steric and electronic effects distinct from hydroxyl, methoxy, or alkyloxy substituents in analogues.

- Bulky substituents (e.g., pentyloxy in ) reduce CNS penetration, suggesting the azetidine-sulfonyl group in the target compound may similarly limit brain access.

Pharmacological and Physicochemical Properties

- Bioactivity :

Hypotheses for Target Compound :

- The sulfonylazetidine moiety could enhance metabolic stability compared to ester- or ether-linked analogues.

- Rigidity from the azetidine ring might improve selectivity for flat binding pockets (e.g., kinase ATP sites).

Biological Activity

The compound (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone represents a class of azetidinone derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 313.8 g/mol. The structure features an azetidinone ring, a naphthalenyl moiety, and a chlorophenylsulfonyl group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The sulfonyl group is known to participate in enzyme inhibition, potentially affecting pathways involved in cell proliferation and survival.

- Receptor Interaction : The naphthalenyl group may facilitate binding to specific receptors, influencing signaling pathways that regulate cellular functions.

- Gene Expression Modulation : Evidence suggests that such compounds can modulate gene expression related to apoptosis and cell cycle regulation.

Anticancer Activity

Recent studies have highlighted the anticancer properties of azetidinone derivatives. For example:

- Cell Proliferation Inhibition : Compounds similar to (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone have demonstrated significant inhibition of proliferation in various cancer cell lines, including breast and prostate cancer cells. Specifically, derivatives with similar structures have shown IC50 values in the nanomolar range against MCF-7 and MDA-MB-231 cells .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 25 |

| Compound B | MDA-MB-231 | 30 |

| (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone | HT-29 | TBD |

Antimicrobial Activity

Azetidinone derivatives have also been investigated for their antimicrobial properties. The presence of the sulfonyl group is particularly noteworthy as it enhances the compound's ability to disrupt bacterial cell walls.

Antiviral Activity

Some studies suggest that azetidinones may exhibit antiviral properties. For instance, certain derivatives have shown effectiveness against viral infections by disrupting viral replication processes .

Case Studies

- Breast Cancer Study : A study examined the effects of azetidinone derivatives on breast cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit tumor growth in vivo .

- Antimicrobial Efficacy : Research demonstrated that compounds with similar structures effectively inhibited the growth of Gram-positive bacteria, showcasing their potential as new antimicrobial agents .

- In Vivo Studies : In murine models, certain azetidinones showed significant reductions in tumor size and prolonged survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)(naphthalen-1-yl)methanone, and how can reaction conditions be optimized for higher yields?

- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of azetidine intermediates and coupling with naphthalene derivatives. For example, regioselective demethylation using aluminum trichloride (AlCl₃) under controlled reflux conditions can yield high-purity products . Optimization strategies include:

- Solvent selection (e.g., DMF for condensation reactions) .

- Catalysts like ZnCl₂ for Friedel-Crafts acylation .

- Temperature control (reflux at ~120°C) to minimize side products .

- Key Data : Yields >70% are achievable with stoichiometric control of sulfonylating agents and azetidine precursors .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR provide critical data on aromatic protons (δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm). For example, C-Cl coupling in the 4-chlorophenyl group appears at δ 118–121 ppm in ¹³C NMR .

- X-ray Crystallography : Resolves spatial arrangements, such as dihedral angles between the naphthalene and azetidinyl groups (e.g., 121.7° for C15–C16–C17) .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, with fragmentation patterns indicating sulfonyl and azetidinyl groups .

Q. What biological activities have been reported for this compound, and how do structural modifications influence efficacy?

- Findings :

- Antimicrobial Activity : The 4-chlorophenyl group enhances activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to increased lipophilicity .

- Anticancer Potential : Sulfonyl groups may interact with cellular kinases, as seen in analogs inhibiting tumor growth in vitro (IC₅₀: ~10 µM) .

- Structural Insights : Fluorine substitution at the phenyl ring (e.g., 4-fluorophenyl analogs) reduces toxicity but maintains potency .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the sulfonyl and azetidinyl groups during derivatization?

- Mechanistic Analysis :

- Steric Effects : The azetidinyl ring’s small size (4-membered) increases ring strain, favoring nucleophilic attacks at the sulfonyl group .

- Electronic Effects : Electron-withdrawing sulfonyl groups activate adjacent positions for electrophilic substitution, enabling regioselective functionalization .

- Case Study : Desulfonation reactions under basic conditions (e.g., NaOH/EtOH) yield azetidine derivatives, with reaction rates dependent on sulfonyl group electron density .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Evaluate hepatic microsomal degradation to identify unstable metabolites (e.g., hydroxylation at naphthalene C2) .

- Pharmacokinetic Profiling : Adjust dosing regimens based on bioavailability differences (e.g., low oral bioavailability due to poor solubility) .

- Data Reconciliation : In vitro cytotoxicity (IC₅₀: 10 µM) may not translate to in vivo efficacy due to rapid clearance, necessitating prodrug strategies .

Q. How can computational modeling predict binding interactions between this compound and target proteins?

- Approach :

- Docking Studies : Use AutoDock Vina to simulate interactions with enzymes like cytochrome P450. The naphthalene moiety shows π-π stacking with aromatic residues (e.g., Phe231) .

- MD Simulations : Reveal conformational flexibility of the azetidinyl group, affecting binding pocket occupancy .

- Validation : Correlate computed binding energies (ΔG < -8 kcal/mol) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. Why do reported NMR chemical shifts for the 4-chlorophenyl group vary across studies?

- Possible Causes :

- Solvent Effects : Deuterated DMSO vs. CDCl₃ can shift δ values by 0.3–0.5 ppm .

- Crystallographic Packing : Solid-state NMR vs. solution-state data may differ due to intermolecular interactions .

- Resolution : Cross-reference with X-ray structures to confirm assignments (e.g., C-Cl bond length: 1.74 Å) .

Key Research Gaps

- Synthetic Scalability : Industrial-scale production requires optimization of continuous flow reactors to reduce batch variability .

- Toxicity Profiling : Limited data on long-term exposure effects; prioritize Ames tests and hepatotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.